molecular formula C18H15NO3 B6337474 (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone CAS No. 1187164-00-6

(3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337474
CAS No.: 1187164-00-6
M. Wt: 293.3 g/mol
InChI Key: GMVZHKQFCTYIFB-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety as a Privileged Scaffold in Organic and Medicinal Chemistry

The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.gov This designation stems from its recurring presence in a vast number of biologically active compounds, including natural products, synthetic drugs, and agrochemicals. orientjchem.orgrsc.org The versatility of the quinoline ring allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov

The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry for expanding chemical space and enhancing the pharmacological profiles of its derivatives. researchgate.net By introducing various substituents at different positions on the quinoline nucleus, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with specific biological targets. This adaptability has led to the development of numerous quinoline-based drugs with diverse therapeutic applications. rsc.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing the Quinoline Scaffold

Drug Name Therapeutic Class
Chloroquine Antimalarial
Ciprofloxacin Antibacterial
Topotecan Anticancer
Bedaquiline Anti-tubercular

The biological importance of quinoline derivatives is underscored by their wide range of activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral effects. orientjchem.orgnih.govbenthamscience.combiointerfaceresearch.comnih.gov The ability of the quinoline scaffold to serve as a foundation for the development of drugs targeting various diseases highlights its enduring significance in the field of medicinal chemistry. nih.govresearchgate.net

Role of Substituted Methanone (B1245722) Structures in Modern Organic Synthesis and Design

In modern organic synthesis, substituted methanones, also known as benzophenones when both substituents are aromatic, are valuable intermediates. nbinno.com The carbonyl group can be a site for a variety of chemical transformations, allowing for the further elaboration of the molecular structure. For instance, the ketone can be reduced to an alcohol, which can then be used in subsequent reactions, or it can be a target for nucleophilic addition reactions to introduce new functional groups.

The synthesis of substituted methanones often involves Friedel-Crafts acylation or related reactions, where an acyl group is introduced onto an aromatic ring. nih.gov The specific positioning of the methanone linker, in this case at the 3-position of the quinoline ring, is a key aspect of the molecular design, influencing the spatial arrangement of the two aromatic systems relative to each other. This, in turn, can have a profound impact on the biological activity of the compound.

Current Research Landscape and Future Directions for (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone Analogues

The current research landscape for analogues of this compound is active, with a focus on the synthesis of new derivatives and the evaluation of their potential therapeutic properties. Researchers are exploring modifications to both the quinoline and the dimethoxyphenyl rings, as well as the methanone linker, to investigate structure-activity relationships (SAR).

One area of interest is the synthesis of related quinoline-3-yl methanone derivatives with different substitution patterns on the phenyl ring. For example, compounds such as (2,4-dimethoxyphenyl)(quinolin-3-yl)methanone (B6337501) and (4-methoxyphenyl)(quinolin-3-yl)methanone have been synthesized to explore the impact of the methoxy (B1213986) group positioning on the compound's properties. mdpi.com The synthesis of these analogues often employs transition metal-free annulation reactions or three-component synthesis strategies. mdpi.comrsc.org

Furthermore, research into related tetrahydroquinoline (THQ) structures highlights the interest in modifying the quinoline core itself. For instance, the synthesis of 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone demonstrates the exploration of reduced quinoline scaffolds, which can offer different three-dimensional conformations and biological activities. mdpi.comresearchgate.net Such derivatives are being investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. mdpi.comresearchgate.net

Future research in this area is likely to focus on several key directions:

Development of more efficient and stereoselective synthetic methods to access a wider range of analogues with precise control over their three-dimensional structure.

In-depth biological evaluation of new analogues to identify lead compounds for various therapeutic targets. This includes screening for a broad range of activities, such as anticancer, antimicrobial, and neuroprotective effects.

Computational modeling and SAR studies to better understand the molecular basis of the observed biological activities and to guide the design of new, more potent, and selective compounds.

Exploration of novel bioisosteric replacements for the methanone linker to modulate the physicochemical properties and biological activity of the compounds.

The continued exploration of this compound and its analogues holds significant promise for the discovery of new chemical entities with valuable applications in medicine and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethoxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-8-7-13(10-17(16)22-2)18(20)14-9-12-5-3-4-6-15(12)19-11-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZHKQFCTYIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,4 Dimethoxyphenyl Quinolin 3 Yl Methanone and Its Analogues

Retrosynthetic Strategies for the (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily accessible starting materials. For a molecule like this compound, two primary disconnection approaches can be envisioned, targeting either the ketone linkage or the quinoline (B57606) ring itself.

A primary disconnection across the carbonyl-quinoline C-C bond suggests a Friedel-Crafts acylation-type strategy. This would involve an electrophilic quinoline-3-carbonyl species (an acyl halide or carboxylic acid) and 1,2-dimethoxybenzene (veratrole) as the nucleophilic partner. Alternatively, a nucleophilic quinoline-3-organometallic reagent could react with an electrophilic 3,4-dimethoxybenzoyl derivative.

A more convergent approach involves the deconstruction of the quinoline ring system. The most prominent strategy for this is based on the Friedländer annulation, which disconnects the bicyclic system into an ortho-aminoaryl carbonyl compound and a partner containing an α-methylene group adjacent to a carbonyl. researchgate.net This approach builds the key heterocyclic core and incorporates the aroyl substituent in a single, efficient step.

Based on the retrosynthetic analysis, several key precursors and building blocks can be identified for the synthesis of this compound. The choice of precursors is dictated by the chosen synthetic route, whether it involves late-stage ketone formation or an integrated construction of the aroyl-substituted quinoline.

One modern and efficient pathway involves the one-pot domino reaction of 2-aminobenzyl alcohols with propiophenones, which directly yields 3-aroylquinolines. researchgate.netmdpi.com This strategy positions these two reactant classes as fundamental building blocks.

Table 1: Key Precursors for the Synthesis of this compound
Precursor TypeSpecific Example(s)Associated Synthetic Strategy
Aminoaryl Precursor2-Aminobenzaldehyde, 2-Aminobenzyl alcoholFriedländer Annulation, Domino Reactions researchgate.net
Dimethoxyphenyl Precursor1-(3,4-Dimethoxyphenyl)ethan-1-one, 3,4-DimethoxypropiophenoneFriedländer Annulation, Domino Reactions researchgate.net
Quinoline PrecursorQuinoline-3-carboxylic acid, 3-BromoquinolineFriedel-Crafts Acylation, Transition Metal Cross-Coupling
Benzene (B151609) Precursor1,2-Dimethoxybenzene (Veratrole)Friedel-Crafts Acylation

Classical and Modern Approaches to Quinoline and Methanone (B1245722) Synthesis

The synthesis of the quinoline nucleus is a well-established field with several named reactions, while the formation of the methanone linkage can be achieved through various classical and modern techniques.

The Friedländer synthesis, first reported in 1882, is a classical and highly versatile method for constructing quinoline rings. organicreactions.orgjk-sci.com The reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, followed by a cyclodehydration step. researchgate.netorganic-chemistry.orgwikipedia.org

The general mechanism can proceed via two pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol reaction. wikipedia.org The reaction conditions can be tuned, from heating the reactants in the absence of a catalyst to using various acid or base catalysts to promote the condensation. researchgate.netresearchgate.net

Variants and Modern Adaptations:

Catalysis: A wide array of catalysts have been developed to improve the efficiency and scope of the Friedländer reaction. These include Lewis acids such as neodymium(III) nitrate, indium(III) triflate, and ceric ammonium nitrate, as well as solid-supported catalysts and molecular iodine. organic-chemistry.orgnih.govrsc.org

Indirect Approaches: Modified Friedländer syntheses have been developed that use alternative starting materials, such as the ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones. jk-sci.com

Related Reactions: The Pfitzinger reaction (using isatin) and the Niementowski reaction (using anthranilic acid) are considered extensions of the Friedländer synthesis. organicreactions.org

Table 2: Selected Catalysts for the Friedländer Annulation
CatalystTypical ConditionsKey AdvantagesReference
p-Toluene sulphonic acidSolvent-free, Microwave irradiationRapid, efficient, solvent-free organic-chemistry.org
Molecular IodineSolvent-free or in ethanolMild, highly efficient organic-chemistry.org
Neodymium(III) nitrate hexahydrateConventional heatingEfficient, rapid organic-chemistry.org
In(OTf)₃Solvent-freeHigh yields, demonstrates generality rsc.org
Ceric ammonium nitrateAmbient temperatureMild conditions, rapid (45 min) nih.gov

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including heterocyclic systems like quinolines. researchgate.net These methods offer powerful tools for forming C-C and C-N bonds, enabling the construction of the quinoline core and its functionalization.

A particularly relevant modern approach for the synthesis of 3-aroylquinolines is the copper-catalyzed one-pot domino reaction. This method utilizes a copper-based metal-organic framework to catalyze the reaction between 2-aminobenzyl alcohols and propiophenones, affording the target structures in high yields. researchgate.net This process is believed to proceed through sequential dehydrogenation, aza-Michael addition, and intramolecular annulation. mdpi.com

Other prominent transition-metal-catalyzed reactions for forming aryl-quinoline linkages include:

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron species (e.g., a quinoline boronic acid) with an organohalide (e.g., 3,4-dimethoxybenzoyl chloride), or vice versa. wikipedia.org It is widely used for synthesizing biaryls and other coupled systems with high functional group tolerance. acs.org

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.comorganic-chemistry.org It can be used to introduce alkenyl substituents onto the quinoline ring, which can then be further transformed into the desired methanone group.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comresearchgate.net In quinoline synthesis, this translates to the development of protocols that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. nih.govbenthamdirect.com

Key green strategies include:

Use of Greener Solvents: Replacing traditional organic solvents with water or ethanol. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Performing reactions by heating the neat reactants, often with the aid of microwave irradiation, which minimizes solvent waste. organic-chemistry.orgresearchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent use. researchgate.netresearchgate.net

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. benthamdirect.combenthamdirect.com By directly coupling with polar molecules, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.govunf.edu The Friedländer synthesis, among other quinoline-forming reactions, has been successfully adapted to microwave-assisted protocols, often under solvent-free conditions or with green catalysts. jk-sci.comorganic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
Reaction TypeConventional Method (Time)Microwave Method (Time)Key BenefitReference
Skraup SynthesisSeveral hoursSignificantly shorterImportant decrease in reaction time nih.gov
Friedländer SynthesisHoursMinutesShorter reaction times, better yields organic-chemistry.orgnih.gov
Three-Component SynthesisHours (reflux)8-20 minutesDrastic reduction in time, high efficiency acs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. researchgate.net The process works through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. nih.gov This effect enhances mass transfer and can significantly accelerate reaction rates. Ultrasound has been successfully employed in the one-pot synthesis of substituted quinolines in aqueous media, highlighting its utility as an energy-efficient and environmentally friendly technique. nih.govresearchgate.netnih.gov

Table 4: Examples of Ultrasound-Assisted Quinoline Synthesis
ReactantsConditionsReported OutcomeReference
Aniline, Aldehydes, Ethyl 3,3-diethoxypropionateSnCl₂·2H₂O, Water, UltrasoundRapid synthesis, good yields nih.gov
Quinoline-3-carbaldehydes, Acid hydrazidesEthanol, Ultrasound, 4-6 minExcellent yields, very short reaction time mdpi.com
o-Phenylenediamine, KetonesUltrasound irradiationGood yields, short reaction time nih.gov

Green Chemistry Principles in the Synthesis of Quinoline-Methanone Derivatives

Catalyst-Free and Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, synthetic protocols that eliminate the need for catalysts and hazardous solvents are of paramount importance. nih.govacs.org Several methodologies for quinoline synthesis have been developed that operate under catalyst-free and solvent-free conditions, often relying on thermal energy to drive the reaction. These approaches offer significant advantages, including simplified reaction setups, easier product purification, reduced chemical waste, and lower costs. researchgate.net

One prominent method adaptable for the synthesis of quinoline derivatives is the Friedländer annulation, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.com Research has demonstrated that this reaction can be performed effectively under solvent-free conditions by simply heating the reactants together. mdpi.com Dughera and coworkers, for instance, have applied a non-corrosive, recyclable acid catalyst, o-benzenedisulfonimide, to a solvent-free Friedländer reaction, achieving good to excellent yields of various quinolines. mdpi.com While this specific example uses a catalyst, other studies have explored purely thermal, catalyst-free approaches.

Furthermore, catalyst-free multicomponent reactions have been developed for quinolinone derivatives, highlighting the potential for broader application in the quinoline class. researchgate.net For instance, a transition metal-free protocol has been developed for the synthesis of 3-acylquinolines through the formal [4+2] annulation of anthranils and enaminones, which proceeds under simple and easy-to-operate conditions. researchgate.net These methods demonstrate that with appropriate substrate selection, the intrinsic reactivity of the starting materials can be harnessed to form the complex quinoline scaffold without external catalytic activation.

Table 1: Comparison of Catalyst-Free and Solvent-Free Synthetic Approaches

Method Reactants Conditions Advantages
Thermal Friedländer Synthesis 2-Aminoaryl ketones, α-Methylene carbonyls Heating, solvent-free Simplicity, reduced waste, no catalyst contamination mdpi.com
Annulation of Anthranils and Enaminones Anthranils, Enaminones Heating in EtOH, transition metal-free High yields, broad substrate scope, easy operation researchgate.net
Application of Nanocatalysts and Recyclable Catalytic Systems

The limitations of traditional homogeneous catalysts, such as difficult recovery and reuse, have driven the development of heterogeneous catalytic systems. nih.govnih.gov Nanocatalysts and recyclable catalysts have emerged as powerful tools in quinoline synthesis, offering high efficiency, selectivity, and environmental compatibility. acs.org

Nanocatalysts, owing to their high surface-area-to-volume ratio, exhibit exceptional catalytic activity. nih.gov A variety of metal and metal oxide nanoparticles have been successfully employed. For example, nano-flake ZnO has been used as an efficient and reusable catalyst for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. researchgate.net Similarly, magnetic iron-based nanoparticles (e.g., Fe₃O₄) have garnered significant interest because they can be easily recovered from the reaction mixture using an external magnet and reused for several cycles without a significant loss of activity. nih.govbohrium.com These magnetic nanocatalysts can be functionalized to enhance their catalytic performance further. nih.gov

Recyclable catalytic systems also include catalysts immobilized on solid supports, such as polymers. Wang et al. utilized Nafion NR50, a sulfonic acid-functionalized polymer, as a reusable solid acid catalyst for the Friedländer quinoline synthesis under microwave irradiation, providing an environmentally friendly route to these heterocycles. mdpi.com The use of such systems not only facilitates catalyst recovery but also minimizes product contamination. mdpi.com

Table 2: Examples of Nanocatalysts and Recyclable Systems in Quinoline Synthesis

Catalyst Catalyst Type Key Features Reaction Example Reusability
Nano-flake ZnO Nanocatalyst Cost-effective, reusable, environmentally benign Friedländer synthesis under solvent-free conditions researchgate.net Several times researchgate.net
Fe₃O₄@SiO₂/isoniazid/Cu(II) Magnetic Nanocatalyst Core-shell structure, ~16 nm particle size One-pot condensation of 2-aminobenzophenones and ketones nih.gov Up to 5 cycles nih.gov
Nafion NR50 Polymer-supported Catalyst Solid acid catalyst, reusable Friedländer synthesis under microwave conditions mdpi.com Demonstrated mdpi.com

Multicomponent Reactions for Enhanced Synthetic Efficiency and Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, represent a highly efficient strategy for constructing complex molecules like quinoline derivatives. rsc.org MCRs are characterized by high atom economy, procedural simplicity, and the ability to generate large libraries of structurally diverse compounds by simply varying the starting materials. rsc.orgmdpi.com

Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for generating 1,2,3,4-tetrahydroquinoline derivatives, which are analogues of the target compound. mdpi.com A one-pot, three-component Povarov reaction between an arylamine, an aldehyde, and an activated olefin can yield complex tetrahydroquinoline cores with good diastereoselective control. mdpi.com

Another strategy involves the three-component synthesis of 2,3-disubstituted quinolines from enaminones, amines, and aldehydes. rsc.org This method allows for the regioselective construction of the quinoline ring with significant functional group tolerance. The versatility of MCRs enables the tailored introduction of various substituents onto the quinoline framework, which is crucial for tuning the physicochemical and biological properties of the resulting molecules. rsc.org

Table 3: Multicomponent Reactions for the Synthesis of Quinoline Analogues

Reaction Name/Type Components Catalyst/Conditions Product Type
Povarov Reaction p-Toluidine, Benzaldehyde, trans-Methyl-isoeugenol ChCl/ZnCl₂ (DES), 110 °C 2,4-Diaryl-3-methyl-1,2,3,4-tetrahydroquinoline mdpi.com
Enaminone-Modified Povarov Enaminone, Amine, Aldehyde CuI / TfOH, 90 °C 2,3-Disubstituted quinolines rsc.org
Gewald Reaction (Not directly for quinoline) Various Thiophenes (Principle applicable) rsc.org

Stereoselective Synthesis of Chiral Analogues of this compound

While this compound is achiral, many of its biologically active analogues possess one or more stereocenters. The development of stereoselective synthetic methods is therefore critical for accessing enantiomerically pure compounds, as different enantiomers can exhibit vastly different biological activities.

The enantioselective synthesis of quinoline derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting with a chiral pool material. Recent advancements have focused on catalytic asymmetric reactions. For example, a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex has been reported for the enantioselective synthesis of 3-(N-indolyl)quinolines. rsc.org This method creates molecules with both C-N axial chirality and a carbon central stereocenter with high chemo-, regio-, and stereoselectivities. rsc.org

Another approach involves the synthesis and application of quinoline-based chiral derivatizing reagents. researchgate.net By reacting a chiral molecule, such as an amino acid like L-proline, with a quinoline scaffold, a new chiral reagent is formed. This reagent can then be used to synthesize diastereomers of other chiral molecules, which can be separated using standard techniques like liquid chromatography. researchgate.net Such methods are vital for both the synthesis and the enantioseparation of chiral quinoline-based compounds. The development of these stereoselective methods opens avenues for the discovery of novel chiral drugs and materials based on the quinoline framework.

Chemical Modification and Derivatization Strategies for 3,4 Dimethoxyphenyl Quinolin 3 Yl Methanone

Functionalization of the Quinoline (B57606) Ring System

The quinoline nucleus is a privileged scaffold in medicinal chemistry and can be functionalized through various synthetic methodologies. nih.gov These approaches allow for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The selective functionalization of specific positions on the quinoline ring is a key strategy for derivatization. Transition metal-catalyzed C-H activation has emerged as a powerful tool for achieving high regioselectivity, which is often difficult to obtain through classical electrophilic substitution. nih.gov For instance, directing groups can guide metal catalysts to activate specific C-H bonds, enabling the introduction of alkyl, aryl, or other functional groups at positions that are otherwise unreactive. While direct C-H functionalization of the parent (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone is specific, related studies on quinoline show that positions C2, C4, and C8 are common targets. mdpi.com

Annulation reactions represent another sophisticated strategy, wherein a new ring is fused onto the existing quinoline framework. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for synthesizing substituted quinolines and can be adapted to build upon an existing quinoline core. researchgate.netnih.gov More contemporary methods, such as transition metal-free [4+2] annulation of anthranils with enaminones, provide efficient routes to 3-acylquinolines and could be conceptually applied to further elaborate the quinoline system. mdpi.commdpi.com These strategies can lead to the formation of polycyclic aromatic systems with unique steric and electronic properties.

Fusing additional heterocyclic rings to the quinoline scaffold can significantly alter the molecule's three-dimensional shape and properties. A variety of fused systems, such as indolo[2,3-b]quinolines and pyrazolo[4,3-c]quinolines, have been synthesized from appropriately substituted quinoline precursors. nih.govresearchgate.net These reactions often involve intramolecular cyclization of substituents strategically placed on the quinoline ring. For example, a hydrazine-substituted quinoline could be cyclized to form a pyrazolo-fused analogue.

Scaffold hopping is a rational design strategy used to identify isosteric replacements for a core molecular scaffold, aiming to discover novel structures with improved properties or to circumvent existing patents. uniroma1.it In the context of quinoline-based compounds, the quinoline core could be replaced by other bicyclic heteroaromatic systems that mimic its structural and electronic features. A notable example from related research is the successful replacement of a quinoline scaffold with a quinazoline core in the development of NorA efflux pump inhibitors for S. aureus. nih.gov This approach, guided by pharmacophore modeling, led to the identification of a new, effective scaffold. nih.gov

Table 1: Example of a Scaffold Hopping Strategy from a Quinoline to a Quinazoline Core. nih.gov
Original ScaffoldReplacement ScaffoldRationaleResulting Compound Class
QuinolineQuinazolineTo identify new, patentable cores with similar pharmacophoric features for NorA efflux pump inhibition.2-Arylquinazoline derivatives

Modifications on the Dimethoxyphenyl Moiety and their Synthetic Implications

The 3,4-dimethoxyphenyl group offers numerous sites for modification that can influence the molecule's electronic properties and intermolecular interactions. A common synthetic route to the parent compound involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with a quinoline-3-carbonyl chloride derivative. nih.gov This reaction highlights the synthetic accessibility of this moiety.

Key modification strategies include:

Demethylation: Selective or complete demethylation of the methoxy (B1213986) groups to the corresponding hydroxyl groups (catechol structure) provides handles for further functionalization. These phenolic hydroxyls can be converted into a variety of ethers or esters to probe the influence of hydrogen bond donors and acceptors.

Substitution on the Aromatic Ring: The positions ortho and para to the activating methoxy groups (positions 2', 5', and 6') are susceptible to electrophilic aromatic substitution. This allows for the introduction of various substituents, such as halogens, nitro groups, or alkyl groups, which can modulate the ring's electronic character.

Analogue Synthesis: Synthesizing analogues with different oxygenation patterns (e.g., 2,4-dimethoxy or 2,5-dimethoxy) can be achieved by starting with the corresponding dimethoxybenzene isomer. nih.gov Such changes can have significant implications for the compound's conformation and electronic distribution.

The synthetic implications of these modifications are significant. Introducing electron-withdrawing groups onto the dimethoxyphenyl ring will deactivate it, making subsequent electrophilic additions more challenging. Conversely, the synthesis of catechol analogues requires protective group strategies to prevent unwanted side reactions during subsequent synthetic steps.

Design and Synthesis of Conformationally Restricted Analogues

The central ketone linker in this compound allows for considerable rotational freedom between the two aromatic systems. The design and synthesis of conformationally restricted analogues aim to lock the molecule into a specific, biologically relevant conformation. This reduction in conformational flexibility can provide valuable insights into the molecule's active spatial arrangement.

Strategies to achieve conformational restriction include:

Cyclization via Bridging: Introducing a bridge to link the quinoline and dimethoxyphenyl rings would create a rigid, polycyclic system. For example, a multi-step synthesis could be designed to form an ether or alkyl linkage between the C4 position of the quinoline and the C2' or C6' position of the phenyl ring.

Rigidifying the Phenyl Moiety: The flexibility of the two methoxy groups can be eliminated by incorporating them into a new ring system. For example, replacing the 3,4-dimethoxy substituents with a methylenedioxy group (forming a 1,3-benzodioxole ring) creates a more planar and rigid structure. A similar strategy has been employed in other contexts, where tetrahydrobenzodifuran functionalities were used as rigid bioisosteres for dimethoxy groups. nih.gov

Incorporation into a Larger Ring System: The Povarov reaction, a powerful tool for generating tetrahydroquinoline rings, could be adapted to create rigid structures where the dimethoxyphenyl ring is incorporated into a larger, fused system. mdpi.comresearchgate.net

These approaches generally require more complex, multi-step synthetic routes compared to simple substituent modifications but offer precise control over the molecule's three-dimensional structure.

Rational Design for Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its activity. For this compound, a systematic approach involving positional scanning and analysis of substituent effects can elucidate the roles of different parts of the molecule.

Positional scanning involves systematically moving a particular functional group to various accessible positions on the molecular scaffold to identify regions sensitive to substitution. For example, a small, electronically neutral methyl group could be installed at each available position on the quinoline ring (C2, C4, C5, C6, C7, C8) to probe for steric hindrance.

Substituent effect analysis involves introducing a range of functional groups with varying electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties at a fixed position. This allows for a detailed understanding of the type of interactions that are important for activity. For instance, at the C6 position of the quinoline ring, one could introduce a series of substituents like -H, -F, -Cl, -CH₃, -OCH₃, and -CF₃ to probe the effect of lipophilicity and electronic character. Similar studies on related phenylisopropylamines have shown that such properties can be correlated with receptor affinity. nih.gov

The table below presents data synthesized from studies on related quinolin-3-yl methanone (B1245722) derivatives, illustrating how different substituents on the phenyl ring can influence outcomes in non-clinical assays.

Table 2: Substituent Effects on the Phenyl Ring of (Phenyl)(quinolin-3-yl)methanone Analogues. mdpi.comrsc.org
Substituent (R) on Phenyl RingPositionElectronic PropertyObserved Yield in a Model Synthesis (%)
-H-Neutral-
-OCH₃4Electron-Donating81
-F4Electron-Withdrawing (Weak)86
-Cl4Electron-Withdrawing-
-Br3Electron-Withdrawing86
-I4Electron-Withdrawing82
-CF₃4Electron-Withdrawing (Strong)78
-OCH₃2,4Electron-Donating83

Bioisosteric Replacements to Modulate Molecular Interactions

In the strategic modification of this compound, bioisosteric replacement serves as a pivotal tool for fine-tuning the molecule's properties to enhance its interaction with biological targets, improve its pharmacokinetic profile, and mitigate potential metabolic liabilities. This approach involves the substitution of specific functional groups or fragments with others that possess similar steric and electronic characteristics, thereby preserving the desired biological activity while favorably altering other attributes.

The structure of this compound presents three primary moieties amenable to bioisosteric modification: the 3,4-dimethoxyphenyl ring, the quinoline nucleus, and the central ketone linker. Thoughtful replacement of these components can lead to derivatives with modulated molecular interactions.

Replacements for the 3,4-Dimethoxyphenyl Moiety:

The 3,4-dimethoxy substitution on the phenyl ring is crucial for the activity of many biologically active compounds, often engaging in important hydrogen bonding and hydrophobic interactions within target proteins. However, this catechol-like structure can be susceptible to metabolic O-demethylation, potentially leading to the formation of reactive catechol metabolites and rapid clearance. nih.gov

A well-established bioisosteric replacement for the dimethoxy-phenyl group is the indazole scaffold. pharmablock.comnih.gov Indazoles are bicyclic aromatic heterocycles that can mimic the steric and electronic properties of the dimethoxyphenyl group. The NH group of the indazole can act as a hydrogen bond donor, similar to a hydroxyl group that might be unmasked through metabolism of a methoxy group, while one of the nitrogen atoms can act as a hydrogen bond acceptor. pharmablock.com Research on various kinase inhibitors has demonstrated that replacing a dimethoxyphenyl moiety with an indazole can maintain or even enhance binding affinity while improving metabolic stability and reducing the potential for reactive metabolite formation. nih.govpharmablock.com For instance, studies on cathepsin K inhibitors showed that compounds with a 3,4-dimethoxyphenyl motif had excellent metabolic stability and absorption, but also a risk of forming reactive metabolites. The bioisosteric replacement with an indazole culminated in an optimized inhibitor with a balanced profile. nih.gov This strategy effectively mitigates the metabolic risks associated with catechol-like structures. google.com

Other potential bioisosteric replacements for the dimethoxyphenyl group include the use of five or six-membered rings to replace the methoxy groups, which can enhance metabolic stability. cambridgemedchemconsulting.com

Replacements for the Ketone Linker:

The ketone carbonyl group in the parent compound is a key polar feature and a hydrogen bond acceptor. However, ketones can be susceptible to metabolic reduction to the corresponding alcohol, which may alter the compound's activity and pharmacokinetic properties. A common bioisosteric replacement for a ketone is a 1,3,4-oxadiazole ring. researchgate.net This five-membered heterocycle is a stable, planar, and polar aromatic system that can act as a hydrogen bond acceptor, mimicking the carbonyl group. researchgate.net

The replacement of a ketone or amide linker with a 1,3,4-oxadiazole has been successfully applied in the design of various bioactive molecules, including those with a quinoline core. nih.govnih.govmdpi.comnih.govpsu.edu This substitution can improve metabolic stability and oral bioavailability. For example, the synthesis of quinoline-1,3,4-oxadiazole hybrids has been explored for various therapeutic areas, demonstrating the feasibility and utility of this bioisosteric switch. nih.govnih.govpsu.edu The oxadiazole ring serves as a rigid linker that can properly orient the two flanking aromatic systems (quinoline and the modified phenyl ring) for optimal interaction with the target.

Replacements for the Quinoline Moiety:

The quinoline ring is a "privileged scaffold" in medicinal chemistry, known for its ability to participate in π-π stacking and hydrogen bonding interactions. nih.gov A classical bioisostere for quinoline is quinazoline . nih.govpreprints.orgnih.gov The substitution of a carbon atom with a nitrogen atom in the benzene (B151609) portion of the quinoline ring to form quinazoline can subtly alter the electronic distribution and hydrogen bonding capacity of the molecule. This modification can influence the compound's selectivity for different biological targets and its pharmacokinetic properties. Both quinoline and quinazoline are important scaffolds in the design of kinase inhibitors, where they often interact with the hinge region of the kinase domain. nih.gov The choice between a quinoline and a quinazoline can therefore be a critical factor in modulating the potency and selectivity profile of a drug candidate.

The following table summarizes potential bioisosteric replacements for the different moieties of this compound and the anticipated impact on molecular properties based on findings from related chemical series.

Original MoietyBioisosteric ReplacementRationale for ReplacementAnticipated Outcome on Molecular Interactions/Properties
3,4-DimethoxyphenylIndazoleMimics steric and electronic properties; NH acts as H-bond donor, N as acceptor.Improved metabolic stability by avoiding O-demethylation and potential reactive catechol metabolites; maintained or enhanced target binding. nih.govpharmablock.com
Ketone Linker1,3,4-OxadiazoleActs as a stable, planar, and polar hydrogen bond acceptor.Increased metabolic stability against reduction; serves as a rigid linker to orient aromatic systems. nih.govnih.gov
QuinolineQuinazolineAlters electronic distribution and hydrogen bonding capacity.Modulation of target selectivity and pharmacokinetic properties; potential for different interactions within the target's binding site. nih.gov

These bioisosteric replacement strategies offer rational pathways to systematically modify the this compound scaffold. Each modification has the potential to fine-tune the molecule's interaction with its biological target, leading to compounds with improved efficacy, selectivity, and drug-like properties.

Mechanistic Investigations of Reactions Involving 3,4 Dimethoxyphenyl Quinolin 3 Yl Methanone

Elucidation of Reaction Pathways and Transition States

The formation of (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone can be achieved through a transition-metal-free formal [4+2] annulation reaction between an appropriate enaminone and an anthranil. mdpi.com The proposed reaction pathway proceeds through a series of well-defined steps, beginning with an aza-Michael addition and culminating in an intramolecular annulation.

A plausible mechanism for the synthesis of 3-acylquinolines, including the title compound, involves the initial activation of the enaminone by an acid catalyst. mdpi.com This is followed by a nucleophilic attack from the anthranil, leading to a key intermediate. Subsequent intramolecular cyclization and dehydration then yield the final aromatic quinoline (B57606) product. While specific transition states for the reaction producing this compound have not been detailed in the literature, studies on related aza-Diels-Alder and Povarov reactions provide insight into the plausible energetic profiles. mdpi.com For instance, computational studies on the Povarov reaction, which also leads to quinoline structures, have elucidated the stepwise nature of the cycloaddition and the involvement of zwitterionic intermediates. wikipedia.org DFT calculations on aza-Michael additions have also been used to map out reaction pathways, identifying the formation of zwitterionic intermediates and subsequent proton transfer steps as being crucial. researchgate.net

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

In the synthesis of 3-acylquinolines, including this compound, catalysts and additives play a pivotal role in ensuring the success of the transformation. mdpi.com For the formal [4+2] annulation of anthranils and enaminones, methanesulfonic acid (MSA) and sodium iodide (NaI) have been identified as critical components. mdpi.com

Table 1: Key Reagents in the Synthesis of this compound and their Proposed Functions

Catalyst/AdditiveProposed Role
Methanesulfonic Acid (MSA)Activates the enaminone for the initial aza-Michael addition.
Sodium Iodide (NaI)Believed to promote the stability of a key reaction intermediate. mdpi.com

The broader context of quinoline synthesis reveals a wide array of catalysts that can be employed, with their choice influencing reaction efficiency and selectivity. In Povarov-type reactions, which are a common method for synthesizing quinoline derivatives, both Lewis acids (e.g., boron trifluoride, yttrium triflate) and Brønsted acids are frequently used to activate the imine component towards cycloaddition. wikipedia.orgsci-rad.com The nature of the catalyst can directly impact the reaction rate and yield. sci-rad.com For instance, iodine has been shown to be a highly efficient mediator in certain Povarov-type reactions, acting as both a Lewis acid and an oxidant. organic-chemistry.orgresearchgate.net Computational studies have been instrumental in understanding how different catalysts influence the energy barriers of the reaction steps. mdpi.com

Computational Verification of Proposed Mechanisms

While no specific computational studies have been published for the synthesis of this compound, Density Functional Theory (DFT) calculations are a powerful tool for verifying the mechanisms of related quinoline syntheses. nih.gov Such studies can provide detailed information about the electronic structure of reactants, intermediates, and transition states, as well as the energetic landscape of the reaction pathway. researchgate.netnih.gov

For instance, DFT studies on the Povarov reaction have been used to compare catalyzed versus non-catalyzed pathways, revealing how the catalyst lowers the activation energy of the key bond-forming steps. mdpi.com In the study of aza-Michael additions, computational methods have helped to elucidate the role of solvent effects and to understand the detailed mechanism of proton transfer steps. auburn.edu Furthermore, computational modeling can aid in predicting which substrates are likely to react successfully, potentially accelerating the development of new synthetic methodologies. mit.edu For the proposed mechanism of 3-acylquinoline synthesis, DFT calculations could be used to:

Confirm the role of MSA in activating the enaminone.

Investigate the structure and stability of the intermediate proposed to be stabilized by NaI.

Calculate the energy barriers for the intramolecular cyclization and dehydration steps.

Such computational verification would provide a more detailed and quantitative understanding of the reaction mechanism.

Advanced Spectroscopic and Analytical Techniques in the Research of 3,4 Dimethoxyphenyl Quinolin 3 Yl Methanone

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the determination of the elemental composition of a molecule with high precision, which serves as a primary method for confirming its chemical formula.

While specific HRMS data for (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone is not prominently available in cited literature, the analysis of its close isomer, (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone (B6337501), offers a clear example of the technique's application. mdpi.com Using electrospray ionization (ESI), a soft ionization technique, the molecule is protonated to form the [M+H]⁺ ion. The measured m/z value is then compared to the calculated value based on the compound's molecular formula (C₁₈H₁₅NO₃). The close correlation between the found and calculated values, typically within a few parts per million (ppm), confirms the elemental composition and, by extension, the molecular weight of the compound. mdpi.com

Table 1: Illustrative HRMS Data for the Isomeric Compound (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone

Ion Calculated m/z for C₁₈H₁₆NO₃⁺ Found m/z
[M+H]⁺ 294.1125 294.1133

Data sourced from Dong, J., et al. mdpi.com

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For the isomeric compound (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone, ¹H NMR data reveals distinct signals for the protons on the quinoline (B57606) and dimethoxyphenyl rings. mdpi.com Similarly, the ¹³C NMR spectrum shows the expected number of carbon signals, including those for the carbonyl group, the methoxy (B1213986) groups, and the aromatic carbons. mdpi.com The chemical shifts (δ) of these signals are indicative of their electronic environment and neighboring functional groups.

Table 2: ¹H and ¹³C NMR Data for the Isomeric Compound (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone in CDCl₃

Atom Type Chemical Shift (δ, ppm)
¹H NMR 9.18 (d, J=2.2 Hz, 1H), 8.53 (d, J=2.2 Hz, 1H), 8.14 (d, J=9.3 Hz, 1H), 7.90 (d, J=8.3 Hz, 1H), 7.80 (t, J=7.7 Hz, 1H), 7.58 (d, J=8.4 Hz, 2H), 6.62 (dd, J=8.5, 2.2 Hz, 1H), 6.52 (d, J=2.2 Hz, 1H), 3.89 (s, 3H), 3.65 (s, 3H)
¹³C NMR 193.7, 164.4, 159.9, 150.7, 149.3, 138.1, 133.0, 131.8, 131.6, 129.4, 127.3, 127.1, 120.7, 105.4, 98.8, 55.7, 55.6

Data sourced from Dong, J., et al. mdpi.com

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be used to map the connectivity of protons within the quinoline and the dimethoxyphenyl ring systems, confirming the substitution patterns. ijpsdronline.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. ijpsdronline.com It is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. ijpsdronline.com This is particularly powerful for connecting different fragments of the molecule. For the target compound, HMBC would show correlations from the quinoline protons to the carbonyl carbon, and from the dimethoxyphenyl protons to the same carbonyl carbon, thus confirming the ketone linkage between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For a conformationally flexible molecule, NOESY can provide insights into the preferred orientation of the two aromatic rings relative to each other. nih.gov

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. researchgate.netirispublishers.com It is particularly valuable in pharmaceutical sciences for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.net Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish between them as the chemical shifts of carbon atoms are highly sensitive to the local molecular packing and conformation in the crystal lattice. irispublishers.com Although specific ssNMR studies on this compound have not been reported, this technique would be the method of choice to identify and quantify different crystalline forms, study amorphous content, and investigate molecular dynamics in the solid state. researchgate.net

X-Ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise atomic positions, bond lengths, bond angles, and torsional angles. This technique yields an unambiguous determination of the molecule's conformation in the solid state and details of intermolecular interactions that govern the crystal packing. mdpi.com

While a crystal structure for this compound is not available in the reviewed literature, data from related compounds illustrates the detailed information that can be obtained. For example, the crystal structure of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone provides precise bond lengths and the dihedral angle between the two aromatic rings. nih.gov Another complex derivative containing the 3,4-dimethoxyphenyl moiety, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, has also been fully characterized by X-ray diffraction, confirming its stereochemistry and the pseudo-equatorial arrangement of substituents on the heterocyclic ring. mdpi.com

Table 3: Illustrative Crystallographic Data for the Related Compound (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Parameter Value
Chemical Formula C₁₅H₁₃FO₃
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.8926 (9)
b (Å) 11.3632 (11)
c (Å) 10.8369 (10)
β (°) 108.285 (1)
Volume (ų) 1273.6 (2)

Data sourced from Zhang, L.-J., et al. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: FTIR is used to identify key functional groups. For this compound, the spectrum would be dominated by a strong absorption band corresponding to the stretching vibration (ν) of the ketone carbonyl group (C=O), typically found in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-O stretching for the methoxy groups, C-H stretching for the aromatic rings, and various C=C and C=N stretching vibrations associated with the quinoline and phenyl rings. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of Raman spectra for quinoline derivatives, often supported by theoretical DFT calculations, allows for the unambiguous characterization of key vibrational bands. researchgate.net For the target compound, Raman spectroscopy would provide further confirmation of the aromatic ring structures and the carbonyl group.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Conformation Studies (if chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. nih.govmdpi.com These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The molecule this compound is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a CD or ORD spectrum. These techniques would not be applicable for its analysis but are essential for studying chiral derivatives or related compounds that may exist as enantiomers. nih.gov

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis and Impurity Profiling

The rigorous characterization of a pharmaceutical compound is fundamental to ensuring its quality, safety, and efficacy. For a molecule such as this compound, which possesses multiple functional groups and aromatic systems, the potential for process-related impurities and degradation products necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple the powerful separation capabilities of liquid chromatography (LC) with the rich informational content of spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for this purpose. news-medical.netrsc.orgjuniperpublishers.com These techniques provide an unparalleled ability to separate, identify, and structurally elucidate trace-level impurities within complex matrices. resolvemass.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS has become a cornerstone of pharmaceutical impurity profiling due to its exceptional sensitivity and specificity. juniperpublishers.comresolvemass.ca The technique first employs high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the target compound, this compound, from any co-present substances. Each separated component then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined, providing its molecular weight. news-medical.net

The true power for structural elucidation comes from the tandem MS (MS/MS) capability. A specific ion of interest (a "parent ion," typically the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic "daughter ions." tutorchase.com The resulting fragmentation pattern serves as a structural fingerprint, allowing for the identification of unknown impurities by piecing together their molecular architecture. nih.gov

For this compound, potential impurities could arise from several sources, including unreacted starting materials from a hypothetical synthesis (e.g., Friedel-Crafts acylation), byproducts such as regioisomers, or degradation products formed during storage. The fragmentation in MS/MS would likely involve characteristic losses from both the quinoline and dimethoxyphenyl moieties. For instance, the quinoline ring is known to lose neutral fragments like hydrogen cyanide (HCN, 27 Da), while the dimethoxyphenyl ring can undergo losses of methyl radicals (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the methoxy groups, as well as the loss of carbon monoxide (CO, 28 Da) from the ketone bridge. cdnsciencepub.comrsc.orgyoutube.com

The following table illustrates a hypothetical impurity profile for this compound as it would be analyzed by LC-MS/MS.

Table 1: Representative LC-MS/MS Data for Impurity Profiling of this compound This table presents hypothetical data for illustrative purposes.

Potential ImpuritySourceExpected [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Structural Rationale for Fragments
Quinoline-3-carboxylic acidStarting Material174.05156, 128, 101Loss of H₂O; Loss of CO₂; Subsequent loss of HCN
1,2-DimethoxybenzeneStarting Material139.08124, 96, 78Loss of •CH₃; Subsequent loss of CO; Subsequent loss of H₂O
(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanoneIsomeric Byproduct292.10277, 261, 155, 128Loss of •CH₃; Loss of OCH₃; Quinolinoyl cation; Quinoline cation
(3-Hydroxy-4-methoxyphenyl)(quinolin-3-yl)methanoneDegradant278.08155, 128Quinolinoyl cation; Quinoline cation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Structural Confirmation

While LC-MS/MS is excellent for generating structural hypotheses, it can sometimes be insufficient for distinguishing between isomers that may yield identical mass and very similar fragmentation patterns. news-medical.net In such cases, LC-NMR provides the definitive data required for unambiguous structure elucidation. sumitomo-chem.co.jpmdpi.com In an LC-NMR experiment, the effluent from the HPLC column corresponding to a specific peak is directed into a specialized flow cell within the NMR spectrometer. Here, a full suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) can be performed. ipb.pt

This is particularly valuable for confirming the substitution pattern on the dimethoxyphenyl ring. For example, the desired product, this compound, would have a distinct set of aromatic proton signals and coupling patterns compared to an isomeric byproduct like (2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone. By analyzing the chemical shifts and splitting patterns of the protons on the dimethoxyphenyl ring, a definitive assignment can be made. rsc.org The stopped-flow mode, where the elution is paused while the peak of interest resides in the NMR flow cell, allows for extended acquisition times to perform more complex 2D NMR experiments, further solidifying the structural assignment. sumitomo-chem.co.jp

The table below illustrates how ¹H NMR data obtained via an LC-NMR experiment could be used to differentiate the target compound from a potential regioisomeric impurity.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Isomer Differentiation by LC-NMR This table presents hypothetical data in a typical deuterated solvent (e.g., CDCl₃) for illustrative purposes.

Proton Position (Dimethoxyphenyl Ring)This compound (Expected Pattern)(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone (Hypothetical Isomer Pattern)Key Differentiating Feature
H-2'~7.51 (d)- (No proton)Presence/absence of a signal and its coupling.
H-5'~6.95 (d)~7.15 (t)Different chemical shift and multiplicity (doublet vs. triplet).
H-6'~7.45 (dd)~7.25 (dd)Different chemical shift and coupling constants.

By combining the separation power of LC with the detailed structural insights from MS/MS and NMR, hyphenated techniques provide a comprehensive workflow for the analysis of complex reaction mixtures and the definitive identification of impurities. This integrated approach is critical throughout the development lifecycle of a pharmaceutical compound like this compound, from process optimization to final product quality control.

Computational and Theoretical Studies on 3,4 Dimethoxyphenyl Quinolin 3 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Scientific literature containing specific quantum chemical calculations, such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, or the calculation of aromaticity indices for (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone, could not be located. Such studies are essential for understanding the molecule's electronic properties, stability, and reactive sites.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

No published research was found that details the use of DFT methods to optimize the geometry or map the potential energy landscape of this compound. This information would typically include data on bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

There is no available FMO analysis for this specific compound. This type of analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. Reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from FMO energies, are also unavailable.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Model Systems

No molecular docking or molecular dynamics simulation studies featuring this compound have been published. These computational techniques are vital for predicting how a molecule might interact with biological targets, such as proteins or enzymes, and are fundamental in the early stages of drug discovery.

Conformational Analysis and Binding Site Prediction

There are no available studies on the conformational analysis or binding site prediction for this compound within a biological target. Such research would identify the likely binding poses and the specific amino acid residues involved in a potential protein-ligand interaction.

Protein-Ligand Interaction Energy and Binding Modes

Specific data on the protein-ligand interaction energies (e.g., binding affinity in kcal/mol) and detailed binding modes (identifying hydrogen bonds, hydrophobic interactions, etc.) for this compound are absent from the scientific literature.

Solvent Effects and Dynamic Behavior of the Compound

The surrounding solvent environment can significantly influence the behavior and properties of a chemical compound at the molecular level. Computational studies are instrumental in elucidating these solvent effects on the dynamic behavior of molecules like this compound. While specific studies on this exact compound are not extensively detailed in the available literature, general principles and findings from research on structurally related quinoline (B57606) derivatives can provide valuable insights.

Theoretical investigations into the impact of solvents on molecular properties often employ methods like the Polarizable Continuum Model (PCM). researchgate.net This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent affects the electronic structure and spectroscopic properties of the solute. researchgate.netkashanu.ac.irbohrium.com For instance, studies on other quinoline derivatives have shown that solvent polarity can alter their structural and electronic properties. researchgate.net

Molecular dynamics (MD) simulations offer a more detailed view of the dynamic behavior of a compound in a solvent. These simulations model the explicit interactions between the solute and individual solvent molecules over time, providing a dynamic picture of how the compound moves, flexes, and interacts with its surroundings. researchgate.net For quinoline-based compounds, MD simulations can reveal how solvent molecules arrange themselves around the solute, the formation and lifetime of hydrogen bonds, and the conformational changes the molecule undergoes in different solvent environments. mdpi.comnih.gov This information is crucial for understanding the compound's solubility, stability, and reactivity in various media.

The following table summarizes the types of computational methods used to study solvent and dynamic effects on quinoline derivatives and the insights they provide.

Computational MethodInformation GainedRelevance to this compound
Polarizable Continuum Model (PCM) Effects of solvent polarity on electronic structure, spectroscopic properties, and molecular geometry. researchgate.netkashanu.ac.irbohrium.comCan predict shifts in UV-Vis and IR spectra in different solvents and assess changes in dipole moment and overall stability.
Molecular Dynamics (MD) Simulations Detailed solute-solvent interactions, conformational flexibility, and dynamic behavior over time. researchgate.netmdpi.comnih.govCan illustrate how water or organic solvents interact with the quinoline and dimethoxyphenyl moieties, influencing its 3D shape and potential binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (without clinical data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in modern drug discovery for designing new molecules with improved properties.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For quinoline derivatives, relevant descriptors might include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various electronic parameters derived from quantum chemical calculations. researchgate.netallsubjectjournal.com

Once a set of descriptors is calculated for a series of compounds with known activities, statistical methods are employed to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. allsubjectjournal.comnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. tandfonline.commdpi.comnih.govnih.gov These approaches generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.comnih.govmdpi.com For a series of quinoline derivatives, CoMFA and CoMSIA models could indicate, for example, that bulky substituents are favored in one region, while electron-withdrawing groups are preferred in another to enhance activity. nih.gov

The statistical validity of a QSAR model is crucial and is assessed using various metrics, as shown in the table below.

Statistical ParameterDescriptionAcceptable Value
r² (Coefficient of Determination) Indicates the proportion of variance in the biological activity that is predictable from the descriptors.Close to 1
q² or r²cv (Cross-validated r²) A measure of the model's internal predictive ability, typically determined by leave-one-out cross-validation. tandfonline.com> 0.5 for a good model mdpi.com
r²pred (External Validation r²) Assesses the model's ability to predict the activity of an external test set of compounds not used in model generation. tandfonline.commdpi.com> 0.6 for good predictive ability mdpi.com

A validated QSAR model becomes a valuable tool for virtual screening and lead optimization. tandfonline.com Virtual screening involves using the model to predict the activity of a large library of virtual compounds, allowing researchers to prioritize a smaller, more promising set for synthesis and experimental testing. This significantly reduces the time and cost associated with discovering new active compounds. mdpi.com

In the context of lead optimization, QSAR models provide rational design principles. For instance, if a QSAR model for a series of quinoline-based enzyme inhibitors indicates that a positive electrostatic potential is favorable near the 3-position of the quinoline ring, medicinal chemists can design new analogs with electron-donating groups at that position. nih.govnih.govresearchgate.net The activity of these newly designed compounds can then be predicted by the QSAR model before they are synthesized. This iterative process of design, prediction, synthesis, and testing is a cornerstone of modern drug development. nih.gov Studies on various quinoline derivatives have successfully used 3D-QSAR models to design novel compounds with enhanced biological activities. tandfonline.comnih.gov

Based on comprehensive searches of available scientific literature, there is insufficient data on the specific chemical compound "this compound" to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The requested sections and subsections require specific non-clinical research findings on enzyme inhibition, receptor binding, cellular pathway modulation, and other biochemical interactions. However, dedicated studies detailing these biological activities for "this compound" are not present in the accessible research literature.

To maintain scientific accuracy and strictly adhere to the instruction of focusing solely on the specified compound, it is not possible to create the requested content. Extrapolating data from structurally related but different compounds would be scientifically inappropriate and would violate the explicit constraints of the request. Therefore, the article cannot be generated at this time.

Exploration of Biological Activities and Biochemical Interactions of 3,4 Dimethoxyphenyl Quinolin 3 Yl Methanone in Non Clinical Research

Investigation of Interactions with Biomolecules: DNA, RNA, and Proteins (e.g., DNA synthesis, cell division)

Direct experimental evidence detailing the interactions of (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone with specific biomolecules such as DNA, RNA, and proteins is currently limited. However, the known bioactivities of structurally related quinoline (B57606) compounds allow for informed hypotheses regarding its potential mechanisms of action, which await empirical validation.

Inferred Interactions Based on Structurally Related Compounds

Research into the broader family of quinoline derivatives has revealed several common mechanisms of action that may be relevant to this compound. These include interference with DNA replication and repair, inhibition of key cellular enzymes like protein kinases, and disruption of cell cycle progression.

For instance, certain quinoline-3-carboxylic acid derivatives have been identified as DNA minor groove binding agents. nih.gov This mode of interaction can interfere with the binding of transcription factors and DNA-processing enzymes, thereby disrupting DNA synthesis and repair. Molecular modeling studies have suggested that the quinoline ring system can fit snugly into the minor groove of the DNA double helix, stabilized by hydrogen bonds and van der Waals forces. nih.gov

Furthermore, the quinoline scaffold is a common feature in many protein kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. By binding to the ATP-binding pocket of these enzymes, quinoline derivatives can block their activity, leading to cell cycle arrest and apoptosis. For example, various 4-anilinoquinoline derivatives have been shown to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR) and Src kinase. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against one or more protein kinases.

The antiproliferative effects of many quinoline derivatives are often linked to their ability to induce cell cycle arrest at different phases (e.g., G1, S, or G2/M) and to trigger programmed cell death, or apoptosis. nih.gov These effects are typically the downstream consequences of the compound's interaction with its primary molecular target(s), be it DNA or a specific protein.

While these general activities of the quinoline class of compounds provide a framework for understanding the potential biological effects of this compound, it is crucial to emphasize that its specific interactions and the resulting cellular consequences can only be determined through direct experimental investigation. The substitution pattern on both the quinoline and the phenyl rings will significantly influence the compound's physicochemical properties and its affinity for various biological targets. Future research, including in vitro binding assays, enzyme inhibition studies, and cell-based assays, is necessary to elucidate the precise biochemical mechanisms of this compound.

Table of Potential Interactions of Quinoline Derivatives with Biomolecules

Biomolecule Target Potential Interaction/Effect General Consequence Example from Related Compounds
DNA Minor groove binding, IntercalationInhibition of DNA replication and transcriptionQuinoline-3-carboxylic acids as DNA minor groove binders nih.gov
Proteins (Kinases) ATP-competitive inhibitionDisruption of cell signaling pathways, Inhibition of cell proliferation4-Anilinoquinolines as EGFR and Src kinase inhibitors nih.gov
Cellular Processes Induction of cell cycle arrest, ApoptosisInhibition of tumor growthVarious quinoline derivatives causing G1 or G2/M cell cycle arrest nih.gov

Potential Non Clinical Applications of 3,4 Dimethoxyphenyl Quinolin 3 Yl Methanone in Chemical Science and Technology

Application as Intermediates in Complex Organic Synthesis

The structure of (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone makes it a valuable intermediate in the synthesis of more complex molecules. The quinoline (B57606) nucleus is a privileged scaffold in medicinal chemistry and materials science. mdpi.com Synthetic routes to functionalized quinolines are a significant focus of organic chemistry research. mdpi.comorganic-chemistry.org Compounds like the target molecule, which are essentially 3-acylquinolines, serve as versatile building blocks.

The ketone functional group is a reactive handle for a multitude of organic transformations, including reductions to alcohols, reductive aminations to form amines, and various carbon-carbon bond-forming reactions such as the Wittig or Grignard reactions. nih.gov These transformations allow for the elaboration of the side chain, leading to a diverse library of derivatives. Furthermore, the quinoline ring itself can undergo further functionalization.

The synthesis of the quinoline core can be achieved through various established methods, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. nih.govresearchgate.net Other modern approaches involve transition-metal-catalyzed dehydrogenative coupling or annulation reactions. organic-chemistry.orgrsc.org The synthesis of related (substituted-phenyl)(quinolin-3-yl)methanones has been reported through methods like the formal [4+2] annulation of anthranils and enaminones. mdpi.com

Below is a table summarizing synthetic approaches for compounds structurally related to this compound, highlighting its role as a synthetic target and intermediate.

Product TypeReactantsMethodReference
3-AcylquinolinesAnthranils and EnaminonesTransition Metal-Free [4+2] Annulation mdpi.com
2,3-Disubstituted QuinolinesAnilines, Aldehydes, EnaminonesModified Povarov Reaction rsc.org
Polysubstituted Quinolines2-Aminoaryl alcohols and KetonesNickel-catalyzed Dehydrogenation/Condensation organic-chemistry.org
Functionalized QuinolinesSaturated Ketones and AnthranilsCopper-catalyzed One-pot Reaction mdpi.com

Role in Materials Science and Engineering

The combination of a UV-absorbing diarylketone and a potentially fluorescent quinoline ring suggests applications in materials science, particularly in optoelectronics and polymer chemistry.

Optoelectronic Materials (e.g., OLEDs, Photovoltaics, Fluorescent Probes)

Benzophenone and its derivatives are well-known for their ability to absorb ultraviolet (UV) radiation. wikipedia.org This property is exploited in applications such as UV stabilizers in plastics and as blockers in sunscreens. wikipedia.orgrsc.org Upon absorption of UV light, the benzophenone moiety can dissipate the energy as heat, thereby protecting the material from photodegradation. rsc.org The this compound structure, being a benzophenone derivative, could potentially exhibit similar UV-stabilizing properties. The methoxy (B1213986) substituents on the phenyl ring may further modulate the absorption spectrum of the molecule.

Polymer Chemistry and Functional Coatings

A significant application of benzophenone in polymer science is its use as a photoinitiator for UV-curing processes in inks, coatings, and imaging. wikipedia.org Upon UV irradiation (~350 nm), the carbonyl group of benzophenone undergoes an n→π* transition to an excited triplet state. mdpi.com This excited state can abstract a hydrogen atom from a nearby polymer chain, creating a radical on the polymer. mdpi.com The resulting radicals can then combine to form a covalent cross-link, solidifying the material. mdpi.com

Benzophenone derivatives can be incorporated into polymer chains either as pendent groups or as additives to facilitate photocross-linking, which enhances the mechanical and chemical stability of coatings. acs.orgacs.org It is plausible that this compound could function in a similar capacity. The specific substituents on the aromatic rings could influence the efficiency and wavelength sensitivity of the photocross-linking process. acs.org

Utilization in Analytical Chemistry as Reagents, Standards, or Sensors

Quinoline and its derivatives are widely employed as fluorophores in the design of fluorescent chemosensors for the detection of various analytes, particularly metal ions. rsc.orgmdpi.com The rigid, aromatic structure of quinoline often results in a high fluorescence quantum yield. rsc.org The nitrogen atom of the quinoline ring, along with other nearby heteroatoms, can act as a binding site for metal ions. This binding event can modulate the photophysical properties of the molecule through mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Internal Charge Transfer (ICT), leading to a detectable change in fluorescence intensity or wavelength. nanobioletters.com

Given that this compound possesses a quinoline nitrogen and a carbonyl oxygen in a sterically accessible arrangement, it has the potential to act as a chelating ligand for certain metal ions. This could form the basis for its use as a fluorescent sensor. The table below lists examples of quinoline derivatives used for sensing applications.

Quinoline DerivativeAnalyte DetectedSensing MechanismReference
2-(quinoline-2-yl)quinazoline-4(3H)-oneZn²⁺Complex formation, fluorescence increase nanobioletters.com
N-((quinoline-8-yl)methylene)acetohydrazideZn²⁺Chelation, 16-fold fluorescence increase nanobioletters.com
Chemosensor based on quinoline fluorophoreFe³⁺Complex formation, fluorescence quenching rsc.org
1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivativePb²⁺, other cationsPhotoinduced Electron Transfer (PET) nih.gov
Quinoline-based bisphenolsIn³⁺Chelation, fluorescence intensity increase

Catalytic Applications in Organic Transformations

While there is no direct evidence of this compound being used as a catalyst, its chemical structure suggests a potential role as a ligand in transition-metal catalysis. The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can coordinate to metal centers. Quinoline-based ligands are utilized in various catalytic systems. The development of efficient catalytic methods for synthesizing quinolines is an active area of research, underscoring the importance of this heterocyclic core in chemistry. nih.govnii.ac.jp The ability of the target compound to act as a bidentate ligand, coordinating through both the quinoline nitrogen and the ketone oxygen, could make it a candidate for supporting novel metal catalysts. Further research would be needed to explore this potential.

Corrosion Inhibition Studies

One of the most promising potential applications for this compound is in the field of corrosion inhibition. Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons in aromatic rings are known to be effective corrosion inhibitors for metals in acidic environments. jmaterenvironsci.comchemrevlett.com The inhibition mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that slows down the rates of the anodic and cathodic corrosion reactions. najah.edu

Both structural motifs of the target compound are associated with strong corrosion inhibition properties:

Quinoline Derivatives: The nitrogen atom and the extensive π-system of the quinoline ring facilitate strong adsorption onto metal surfaces like mild steel. najah.edukfupm.edu.sa Numerous studies have demonstrated the high inhibition efficiency of various quinoline derivatives. jmaterenvironsci.combiointerfaceresearch.comresearchgate.net

Dimethoxyphenyl Derivatives: Compounds containing the 3,4-dimethoxyphenyl group have also been shown to be potent corrosion inhibitors. The oxygen atoms in the methoxy groups provide additional sites for adsorption onto the metal surface. proquest.comresearchgate.net

The combination of both a quinoline ring and a dimethoxyphenyl moiety in a single molecule makes this compound a highly attractive candidate for corrosion inhibition research. The data below for related compounds illustrates the high efficiency typically observed.

Inhibitor CompoundMetalMediumMax. Inhibition Efficiency (%)Reference
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazideMild SteelHCl93.4 biointerfaceresearch.com
5-(azidomethyl)quinolin-8-olMild SteelHCl90 najah.edu
(3-(3,4-dimethoxyphenyl)isoxazole-5-yl) methanolSteelHCl96 proquest.com
N-[(3,4-dimethoxyphenyl) methyleneamino]-4-hydroxy-benzamideMild SteelH₂SO₄86 researchgate.net

The synergistic effect of having multiple adsorption centers (quinoline nitrogen, methoxy oxygens, carbonyl oxygen, and aromatic rings) suggests that this compound could exhibit excellent performance in protecting metals from acidic corrosion.

Future Research Directions and Translational Challenges for 3,4 Dimethoxyphenyl Quinolin 3 Yl Methanone

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods for quinoline (B57606) derivatives, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often suffer from significant drawbacks. tandfonline.comnih.gov These classical routes frequently require harsh conditions, high temperatures, hazardous reagents, and stoichiometric proportions of chemicals, leading to environmental concerns and economic inefficiencies. nih.govnih.gov The shift towards green chemistry is paramount for the future development of (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone. ijpsjournal.com

Future research must prioritize the development of synthetic protocols that are both environmentally benign and efficient. researchgate.net Key areas of focus include:

Green Catalysts: Investigating the use of recyclable and non-toxic catalysts, such as magnetic nanoparticles, nanocatalysts, and solid acids like Amberlyst-15, can significantly reduce waste and improve reaction efficiency. acs.orgtandfonline.comresearchgate.net

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, ionic liquids, or deep eutectic solvents (DESs) is a critical step. tandfonline.comijpsjournal.comresearchgate.net Water, in particular, offers economic and environmental advantages. tandfonline.com

Energy-Efficient Methods: The adoption of microwave-assisted synthesis (MAS) and ultrasound-assisted techniques can dramatically reduce reaction times, minimize energy consumption, and often improve product yields compared to conventional heating methods. tandfonline.comnih.govijpsjournal.com

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot, multi-component syntheses streamlines the process by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste generation. nih.govresearchgate.net

These sustainable approaches not only address environmental and safety concerns but also contribute to more cost-effective production, a crucial factor for the compound's translational potential. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinoline Synthesis
ParameterConventional Methods (e.g., Skraup, Friedländer)Green/Sustainable Methods
Reaction ConditionsHigh temperatures, harsh acids/bases nih.govnih.govMilder conditions, often room temperature tandfonline.com
SolventsHazardous organic solvents, mineral oil nih.govnih.govWater, ethanol, ionic liquids, solvent-free tandfonline.comresearchgate.net
CatalystsStoichiometric, often toxic reagents nih.govRecyclable, non-toxic catalysts (nanoparticles, solid acids) acs.orgresearchgate.net
Energy InputProlonged conventional heating nih.govMicrowave irradiation, ultrasound nih.govijpsjournal.com
EfficiencyOften lower yields, multiple steps, difficult work-up nih.govnih.govHigher yields, one-pot processes, shorter reaction times tandfonline.comresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery. nih.govharvard.edu For this compound, these computational tools can accelerate the development pipeline by predicting biological activities, identifying potential targets, and designing novel analogues with improved properties. harvard.eduresearchgate.net

Future research should leverage ML models for several key tasks:

Predictive Modeling: Algorithms like Support Vector Machines (SVM) and Deep Neural Networks (DNNs) can be trained on existing data from quinoline derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models can predict the therapeutic potential of new, unsynthesized analogues of the target compound, prioritizing the most promising candidates for synthesis. mdpi.com

De Novo Drug Design: Generative models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel quinoline-based molecules from scratch. harvard.edu These models can be optimized to generate structures with specific desired properties, such as high binding affinity for a particular target and favorable pharmacokinetic profiles.

Virtual Screening and Target Identification: ML can enhance the accuracy of virtual screening by distinguishing between active and inactive compounds more effectively than traditional docking methods alone. mdpi.commdpi.com By analyzing the interaction profiles of the compound across a wide range of biological targets, ML can also help predict its mechanism of action and potential off-target effects. mdpi.com

By incorporating these in silico methods, researchers can reduce the time and cost associated with the traditional trial-and-error approach to drug discovery, enabling a more focused and efficient path to clinical development. nih.gov

Elucidation of Novel Biochemical Targets and Molecular Mechanisms in Advanced Model Systems

While quinoline derivatives are known to exhibit a broad spectrum of biological activities—including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects—the specific molecular targets and mechanisms of action for this compound are likely multifaceted and not fully understood. rsc.orgnih.govresearchgate.netnih.gov A deep understanding of its molecular interactions is crucial for its development as a therapeutic agent.

Future investigations should focus on:

Target Deconvolution: Employing advanced proteomics and chemical biology techniques to identify the direct binding partners of the compound within the cell. This will help move beyond phenotypic observations to a precise mechanistic understanding.

Pathway Analysis: Once primary targets are identified, further studies in relevant cell lines and animal models are needed to elucidate how target engagement translates into a physiological response. For instance, if the compound inhibits a specific kinase, downstream signaling pathways that are affected must be mapped out. nih.gov

Mechanism of Action in Disease Models: In the context of cancer, for example, it is important to determine whether the compound induces apoptosis, inhibits cell proliferation, or interferes with metastasis. rsc.orgnih.gov In malaria, quinoline derivatives are known to interfere with heme detoxification in the parasite's digestive vacuole; confirming this or identifying novel mechanisms for the specific compound is essential. nih.gov

A thorough elucidation of the compound's biochemical targets will enable rational drug design, help predict potential side effects, and identify patient populations most likely to respond to treatment. cambridgeproteinarrays.com

Exploration of New Application Areas beyond Current Scopes

The structural features of the quinoline ring system endow its derivatives with remarkable pharmacological versatility. nih.govresearchgate.net While primary research may focus on established activities like anticancer or antimicrobial effects, significant potential may lie in previously unexplored therapeutic areas. wisdomlib.orgbiointerfaceresearch.com

Future research should explore the applicability of this compound in:

Neurodegenerative Diseases: Certain quinoline derivatives have shown potential in protecting neurons from damage and modulating neurotransmitter systems, suggesting a possible role in treating conditions like Alzheimer's and Parkinson's disease. biosynce.com

Antiviral Applications: The quinoline scaffold is a component of compounds with known antiviral activity, warranting investigation of the compound against a range of viruses. ijpsjournal.com

Cardiovascular and Metabolic Diseases: Some quinoline compounds have demonstrated effects on the cardiovascular system and have been investigated as anti-diabetic agents. wisdomlib.orgbenthamscience.com

Agricultural and Environmental Science: Beyond medicine, quinoline derivatives are being explored as potential pesticides and fungicides in agriculture. biosynce.com Additionally, their ability to act as chelating agents could be applied to the remediation of heavy metal pollution in the environment. biosynce.com

A broad-based screening approach against a diverse set of biological targets and in various disease models could uncover novel and unexpected applications for the compound, maximizing its therapeutic and commercial potential. sciencedaily.com

Addressing Synthetic Complexities and Scalability for Research and Development

The journey from a laboratory-scale synthesis to large-scale production suitable for preclinical and clinical studies presents significant challenges. mdpi.com While green chemistry addresses sustainability, the inherent complexity of synthesizing polysubstituted quinolines and the scalability of these processes are critical translational hurdles. nih.govsciencedaily.com

Key challenges to be addressed include:

Synthesis of Complex Derivatives: The preparation of specifically substituted and functionalized quinoline derivatives can be difficult, often requiring multi-step sequences that are not amenable to large-scale production. nih.gov Developing convergent and efficient synthetic routes is essential.

Process Optimization and Scale-Up: A reaction that works well on a milligram scale may fail or become inefficient at the kilogram scale. mdpi.com Future work must focus on optimizing reaction conditions (temperature, pressure, catalyst loading) for large-scale synthesis, ensuring consistent yield and purity.

Purification and Cost: The purification of the final compound can be a major cost driver. Developing scalable purification methods that avoid expensive techniques like column chromatography is crucial for economic viability.

Reagent Availability and Cost: The starting materials required for the synthesis must be readily available and affordable. The reliance on expensive precious metal catalysts, for example, can be a major barrier to cost-effective production. mdpi.com

Overcoming these synthetic and scalability challenges is fundamental for ensuring that a sufficient and affordable supply of this compound is available for extensive research and potential commercialization.

Advanced Characterization of Dynamic Processes and Interactions

The traditional view of drug efficacy based solely on binding affinity (KD) is evolving. It is now recognized that the kinetics of the drug-target interaction—specifically the rates of association (kon) and dissociation (koff)—play a critical role in determining a drug's in vivo efficacy and duration of action. researchgate.netuniversiteitleiden.nl The concept of drug-target residence time (the reciprocal of koff) is particularly important, as a longer residence time can lead to a more sustained pharmacological effect. researchgate.net

Future research must employ advanced biophysical techniques to characterize these dynamic processes:

Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics (kon and koff) and affinity, providing a detailed picture of the interaction between the compound and its protein target. springernature.com

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event, including enthalpy and entropy changes, which can offer insights into the forces driving the interaction.

Native Mass Spectrometry (MS): Native MS can probe protein-small molecule interactions with high speed and sensitivity, providing information on binding stoichiometry and dynamics, especially in complex or heterogeneous systems. acs.org

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can model the binding and unbinding process at an atomic level, helping to visualize the interaction and understand the structural basis for long residence times. acs.org

By characterizing the full kinetic and thermodynamic profile of the interaction between this compound and its biological targets, researchers can better predict its in vivo behavior and optimize its structure to achieve a more desirable pharmacodynamic profile. universiteitleiden.nl

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
Quinoline

Q & A

Q. What are the recommended synthetic routes for (3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone?

The synthesis typically involves coupling quinoline derivatives with aromatic ketones. For example, quinoline-3-carboxylic acid derivatives can react with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., using triethylamine) in solvents like DMF or dichloromethane. Purification via column chromatography with gradients of ethyl acetate/hexane yields high-purity products . Catalysts such as CAN (ceric ammonium nitrate) may enhance reaction efficiency in analogous quinoline syntheses .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Key diagnostic signals in 1H^1H-NMR include:

  • Quinoline protons : Aromatic signals at δ 8.5–9.0 ppm (H-2 and H-4 of quinoline).
  • Methoxy groups : Singlets at δ ~3.8–4.0 ppm for the two OCH3_3 groups.
  • Methine proton : A singlet near δ 6.5–7.0 ppm for the ketone-adjacent proton. 13C^{13}C-NMR should show a carbonyl carbon at δ ~190–200 ppm. Discrepancies in splitting patterns or shifts may indicate impurities or incorrect regiochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Antimicrobial : Broth microdilution for MIC (minimum inhibitory concentration) against S. aureus or E. coli.
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How do methoxy group positions (3,4 vs. 2,4) impact solubility and target binding?

Comparative studies of analogs show that 3,4-dimethoxy substitution enhances solubility in polar solvents (e.g., DMSO) due to increased hydrogen bonding capacity. This substitution also improves interaction with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) compared to 2,4-dimethoxy derivatives, which exhibit steric hindrance. Computational docking (e.g., AutoDock Vina) can validate these interactions .

Q. What strategies address contradictions in reported biological activity data?

  • Batch variability : Characterize purity via HPLC (>95%) and confirm stereochemistry (X-ray crystallography).
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Metabolic interference : Use liver microsome assays to assess if metabolites (e.g., demethylated derivatives) contribute to observed effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent screening : Replace methoxy with electron-withdrawing groups (e.g., -CF3_3) to modulate electron density.
  • Scaffold hopping : Synthesize analogs with pyridine or isoquinoline cores to compare target affinity.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to enhance bioavailability. SAR data should be analyzed using multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Methodological Considerations

Q. What chromatographic techniques resolve synthetic byproducts?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA additive) to separate regioisomers.
  • TLC : Monitor reactions using silica gel plates with UV254 visualization; Rf_f values for the product typically range 0.4–0.6 in ethyl acetate/hexane (3:7) .

Q. How to validate target engagement in cellular models?

  • Pull-down assays : Functionalize the compound with biotin for streptavidin bead capture and LC-MS/MS identification of bound proteins.
  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of suspected targets (e.g., kinases) via Western blot after compound treatment .

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